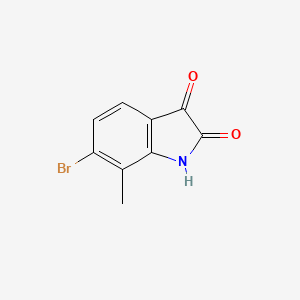
6-bromo-7-methyl-1H-indole-2,3-dione
Cat. No. B1279479
Key on ui cas rn:
129833-54-1
M. Wt: 240.05 g/mol
InChI Key: GTMRDSCDZYHHFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08871718B2
Procedure details


Chloral alcoholate (0.43 g, 1.05 eq) and Na2SO4(2.84 g, 20 mmol) were dissolved in 10 mL water. 3-Bromo-2-methylaniline (0.33 g, 1.77 mmol) was added to the solution followed by 0.16 mL conc. HCl aqueous solution and NH2OH.HCl (0.38 g, 3.0 eq). The mixture was refluxed for 15 min and stirring was continued for additional 1 hr at RT. The precipitate was collected by filtration, washed with water and dried under vacuum. This precipitate was dissolved in 1 mL H2SO4 and the solution was heated (80° C.) for 15 min. After cooling down to RT, the mixture was poured into ice-water mixture and the precipitate was collected, washed with water and dried under vacuum to give the title compound (0.26 g, 61%).






Name
Yield
61%
Identifiers


|
REACTION_CXSMILES
|
CCO[CH:4]([OH:9])[C:5](Cl)(Cl)Cl.[O-]S([O-])(=O)=O.[Na+].[Na+].[Br:17][C:18]1[C:19]([CH3:25])=[C:20]([CH:22]=[CH:23][CH:24]=1)[NH2:21].Cl.N[OH:28].Cl>O>[Br:17][C:18]1[C:19]([CH3:25])=[C:20]2[C:22]([C:4](=[O:9])[C:5](=[O:28])[NH:21]2)=[CH:23][CH:24]=1 |f:1.2.3,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.43 g
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(C(Cl)(Cl)Cl)O
|
|
Name
|
|
|
Quantity
|
2.84 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]S(=O)(=O)[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0.33 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=C(N)C=CC1)C
|
Step Three
|
Name
|
|
|
Quantity
|
0.16 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0.38 g
|
|
Type
|
reactant
|
|
Smiles
|
NO.Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed for 15 min
|
|
Duration
|
15 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
This precipitate was dissolved in 1 mL H2SO4
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling down to RT
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the mixture was poured into ice-water mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the precipitate was collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C2C(C(NC2=C1C)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.26 g | |
| YIELD: PERCENTYIELD | 61% | |
| YIELD: CALCULATEDPERCENTYIELD | 61.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
